Chemical Structure & Bioanalytical Application of D,L-threo-Droxidopa-13C2,15N Hydrochloride
Chemical Structure & Bioanalytical Application of D,L-threo-Droxidopa-13C2,15N Hydrochloride
Technical Reference Guide | Version 2.4
Executive Summary
D,L-threo-Droxidopa-13C2,15N Hydrochloride (CAS: 1329556-63-9) is the stable isotope-labeled analog of Droxidopa (L-DOPS), a synthetic amino acid precursor to norepinephrine.[1] It serves as the definitive Internal Standard (IS) for the quantification of Droxidopa in biological matrices via Isotope Dilution Mass Spectrometry (IDMS).
This guide dissects the compound's stereochemical configuration, isotopic distribution, and its critical role in validating pharmacokinetic profiles for neurogenic orthostatic hypotension (nOH) therapeutics.
Part 1: Structural Anatomy & Isotopic Configuration
Chemical Identity[1]
-
Systematic Name: (2S,3R)-rel-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid-1,2-13C2, 15N hydrochloride[2]
-
Molecular Formula: C
C H NO · HCl -
Molecular Weight: 252.65 g/mol (Salt) / 216.19 g/mol (Free Base)
-
Mass Shift: +3 Da relative to unlabeled Droxidopa (M+0).
Stereochemical Architecture: The "Threo" Distinction
The term "threo" refers to the relative configuration of the two chiral centers at C2 (alpha-carbon) and C3 (beta-carbon). In the threo configuration, the hydroxyl group (-OH) on C3 and the amino group (-NH2) on C2 are on opposite sides when viewed in a Fischer projection.
-
Droxidopa (Active Drug): Specifically the L-threo isomer (2S, 3R).[2]
-
Internal Standard (IS): The D,L-threo form is a racemic mixture containing both the (2S, 3R) and (2R, 3S) enantiomers.
-
Why a Racemate? In achiral Reverse-Phase LC (RP-LC), the enantiomers co-elute. Using the racemate is cost-effective and chemically equivalent for retention time matching in standard bioanalytical assays.
Isotopic Labeling Map
The stability of the label is paramount. The
-
Position 1 (
C): Carboxyl carbon (C1). -
Position 2 (
C): Alpha carbon (C2). -
Position 3 (
N): Alpha amino group.
Figure 1: Isotopic placement within the Droxidopa scaffold. Red nodes indicate Carbon-13; Blue indicates Nitrogen-15.
Part 2: Physicochemical Properties & Stability
| Property | Value / Characteristic | Impact on Protocol |
| Solubility | Highly soluble in water; Soluble in Methanol/Water mixtures. | Use aqueous mobile phases (0.1% Formic Acid) for initial dissolution. |
| pKa Values | pKa1 (COOH) ≈ 2.3; pKa2 (NH3+) ≈ 8.7; pKa3 (Phenol) ≈ 9.8. | Zwitterionic at neutral pH. Acidic mobile phase required for protonation (MH+). |
| Oxidation | Catechol moiety is highly oxidation-prone. | CRITICAL: Samples must contain antioxidants (e.g., Sodium Metabisulfite or Ascorbic Acid) immediately upon collection. |
| Hygroscopicity | The HCl salt is hygroscopic. | Store desiccated at -20°C. Equilibrate to RT before opening to prevent water uptake. |
Part 3: Analytical Application (LC-MS/MS)
The Role of Internal Standardization
In quantitative bioanalysis, D,L-threo-Droxidopa-13C2,15N corrects for:
-
Matrix Effects: Ion suppression or enhancement caused by plasma phospholipids.
-
Extraction Efficiency: Variability in recovery during protein precipitation or SPE.
-
Retention Time Drift: Ensuring precise peak identification.
Metabolic Warning: The Decarboxylation Trap
Researchers must be aware that Droxidopa is a prodrug.[3] It is metabolized into Norepinephrine via decarboxylation.[3][4][5][6]
-
Reaction: Droxidopa
Norepinephrine + CO -
Isotope Fate: The
C label at C1 (Carboxyl) is lost as CO . -
Result: If you attempt to use this IS to quantify Norepinephrine, the mass shift will drop from +3 Da to +2 Da (retaining only the
C-alpha and N). -
Guidance: Use this IS only for quantifying Droxidopa. Use a separate labeled Norepinephrine standard (e.g., Norepinephrine-D6) for the metabolite.
Figure 2: The enzymatic conversion of Droxidopa to Norepinephrine results in the loss of the C1 carboxyl label.
Part 4: Validated Experimental Protocol
Sample Preparation (Protein Precipitation)
This protocol minimizes oxidation and maximizes recovery from human plasma.
Reagents:
-
Extraction Solvent: Acetonitrile:Methanol (50:50) with 0.1% Formic Acid.[7][8][9]
-
Antioxidant Solution: 5% Sodium Metabisulfite (NaMBS) in water.
-
Internal Standard Spiking Solution: 500 ng/mL D,L-threo-Droxidopa-13C2,15N in 1% Formic Acid.
Workflow:
-
Stabilization: Add 10 µL Antioxidant Solution to 100 µL Plasma immediately upon thawing.
-
IS Addition: Add 10 µL IS Spiking Solution. Vortex 10s.
-
Precipitation: Add 400 µL cold Extraction Solvent.
-
Agitation: Vortex vigorously for 2 mins.
-
Separation: Centrifuge at 10,000 x g for 10 mins at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into LC-MS/MS.
LC-MS/MS Parameters (MRM Transitions)
Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Droxidopa | 214.1 ( | 168.1 (Loss of HCOOH) | 18 | 100 |
| IS (13C2, 15N) | 217.1 ( | 170.1 (Loss of H | 18 | 100 |
Note: The product ion transition represents the loss of the formic acid group (carboxyl). Since the IS loses the labeled carboxyl (
Figure 3: Step-by-step extraction and analysis workflow.
References
-
Toronto Research Chemicals (TRC). D,L-threo-Droxidopa-13C2,15N Hydrochloride Product Data Sheet. Accessed 2024.[3]
-
Kaufmann, H., et al. (2015).[10] "Droxidopa in neurogenic orthostatic hypotension." Expert Review of Cardiovascular Therapy.
-
FDA Clinical Pharmacology Review. (2014). Northera (Droxidopa) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research.
-
Cayman Chemical. Droxidopa (L-threo-3,4-Dihydroxyphenylserine) Technical Information.[10]
-
Alsachim. Droxidopa-13C2,15N HCl Safety Data Sheet.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. Droxidopa - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. caymanchem.com [caymanchem.com]
